molecular formula C18H13BrFN7O2 B11111078 6-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11111078
M. Wt: 458.2 g/mol
InChI Key: RFWQUJYTJRMAER-ZVBGSRNCSA-N
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Description

3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including a brominated methoxybenzaldehyde and a fluorinated anilino-oxadiazolopyrazine hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE typically involves multiple steps:

  • Synthesis of 3-BROMO-4-METHOXYBENZALDEHYDE

  • Synthesis of 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE

      Starting Material: 4-fluoroaniline and 1,2,5-oxadiazolo[3,4-b]pyrazine.

      Condensation Reaction: The condensation of 4-fluoroaniline with 1,2,5-oxadiazolo[3,4-b]pyrazine is carried out under acidic conditions to form the hydrazone derivative.

  • Coupling Reaction

    • The final step involves the coupling of 3-BROMO-4-METHOXYBENZALDEHYDE with the hydrazone derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-BROMO-4-METHOXYBENZALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom in 3-BROMO-4-METHOXYBENZALDEHYDE can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-BROMO-4-METHOXYBENZOIC ACID.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular function. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-4-METHOXYBENZALDEHYDE: A simpler compound that lacks the hydrazone and fluorinated anilino-oxadiazolopyrazine moieties.

    4-FLUOROANILINO-1,2,5-OXADIAZOLO[3,4-B]PYRAZINE: A compound that lacks the 3-BROMO-4-METHOXYBENZALDEHYDE moiety.

Uniqueness

The uniqueness of 3-BROMO-4-METHOXYBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H13BrFN7O2

Molecular Weight

458.2 g/mol

IUPAC Name

5-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H13BrFN7O2/c1-28-14-7-2-10(8-13(14)19)9-21-25-16-15(22-12-5-3-11(20)4-6-12)23-17-18(24-16)27-29-26-17/h2-9H,1H3,(H,22,23,26)(H,24,25,27)/b21-9+

InChI Key

RFWQUJYTJRMAER-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)Br

Origin of Product

United States

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